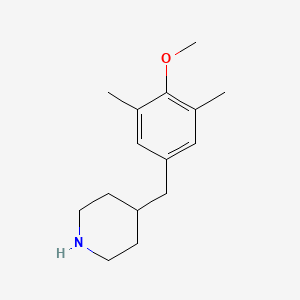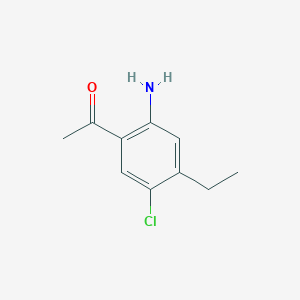
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Overview
Description
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Mechanism Of Action
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants, such as cocaine and amphetamines. However, 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has a higher affinity for the dopamine transporter than other stimulants, leading to a more potent and longer-lasting effect.
Biochemical And Physiological Effects
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has been shown to have a variety of biochemical and physiological effects. Studies have shown that 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine increases heart rate and blood pressure, leading to cardiovascular effects. 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine also increases body temperature, leading to hyperthermia. Additionally, 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has been shown to cause neurotoxicity and oxidative stress in the brain.
Advantages And Limitations For Lab Experiments
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has several advantages for use in lab experiments. Its potent and long-lasting effects make it a useful tool for studying the dopaminergic and noradrenergic systems in the brain. Additionally, 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine's mechanism of action makes it a potential candidate for the development of new treatments for psychiatric disorders.
However, there are also limitations to the use of 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine in lab experiments. Its high potency and potential for abuse make it a controlled substance, limiting its availability for research purposes. Additionally, the neurotoxicity and oxidative stress caused by 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine can make it difficult to study its effects on the brain.
Future Directions
There are several future directions for research on 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine. One area of interest is the development of new treatments for psychiatric disorders based on 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine's mechanism of action. Additionally, research on the neurotoxicity and oxidative stress caused by 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine could lead to new insights into the long-term effects of stimulant use. Finally, studies on the pharmacokinetics and metabolism of 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine could lead to the development of new drug testing methods.
Scientific Research Applications
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine has a high affinity for the dopamine transporter and norepinephrine transporter, leading to increased levels of dopamine and norepinephrine in the brain. This mechanism of action makes 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine a potential candidate for the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other psychiatric disorders.
properties
IUPAC Name |
4-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-11-8-14(9-12(2)15(11)17-3)10-13-4-6-16-7-5-13/h8-9,13,16H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHGJNIIQUNGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588795 | |
| Record name | 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine | |
CAS RN |
955314-89-3 | |
| Record name | 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;2,3-dihydroxybutanedioic acid](/img/structure/B1627137.png)


![4-[(Prop-2-en-1-yl)amino]oxane-4-carboxylic acid](/img/structure/B1627143.png)

![3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1627146.png)
![1-{[(3-Methoxyphenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627147.png)


![1-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B1627151.png)
![(3R,4S)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1627152.png)

![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627154.png)
![1-[(2-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627155.png)